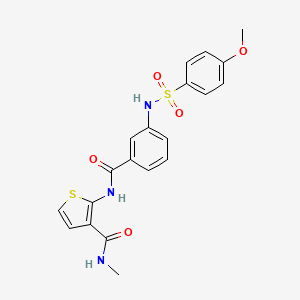

2-(3-(4-methoxyphenylsulfonamido)benzamido)-N-methylthiophene-3-carboxamide

Descripción

This compound is a thiophene-3-carboxamide derivative featuring a benzamido backbone substituted with a 4-methoxyphenylsulfonamido group and an N-methyl moiety. Its structural complexity arises from the integration of sulfonamide, benzamide, and thiophene moieties, which are known to influence pharmacological properties such as enzyme inhibition, solubility, and binding affinity.

Propiedades

IUPAC Name |

2-[[3-[(4-methoxyphenyl)sulfonylamino]benzoyl]amino]-N-methylthiophene-3-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H19N3O5S2/c1-21-19(25)17-10-11-29-20(17)22-18(24)13-4-3-5-14(12-13)23-30(26,27)16-8-6-15(28-2)7-9-16/h3-12,23H,1-2H3,(H,21,25)(H,22,24) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AJFNKLICNZGBPN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC(=O)C1=C(SC=C1)NC(=O)C2=CC(=CC=C2)NS(=O)(=O)C3=CC=C(C=C3)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H19N3O5S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

445.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Actividad Biológica

The compound 2-(3-(4-methoxyphenylsulfonamido)benzamido)-N-methylthiophene-3-carboxamide is a thiophene derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This article delves into its biological activity, specifically focusing on its anticancer, antimicrobial, and anti-inflammatory properties, supported by data from various studies.

Chemical Structure and Properties

The chemical structure of the compound can be described as follows:

- Molecular Formula : C16H18N2O4S

- IUPAC Name : 2-(3-(4-methoxyphenylsulfonamido)benzamido)-N-methylthiophene-3-carboxamide

This compound features a thiophene ring, which is known for its aromatic properties, and a carboxamide functional group that is often associated with diverse biological activities.

Anticancer Activity

Recent studies have highlighted the anticancer potential of thiophene derivatives, including the target compound. For instance, research has shown that related thiophene carboxamide derivatives exhibit significant cytotoxic effects against various cancer cell lines.

Key Findings:

- Cytotoxicity Assays : In vitro studies demonstrated that compounds similar to 2-(3-(4-methoxyphenylsulfonamido)benzamido)-N-methylthiophene-3-carboxamide displayed IC50 values ranging from 5.46 µM to 12.58 µM against Hep3B hepatocellular carcinoma cells, indicating strong anticancer activity .

- Mechanism of Action : The mechanism involves interference with tubulin dynamics, akin to the action of established anticancer agents like Combretastatin A-4 (CA-4). The thiophene moiety enhances interaction with the colchicine-binding site on tubulin, leading to disrupted microtubule formation and subsequent cancer cell death .

Antimicrobial Activity

The compound's potential as an antimicrobial agent has also been explored. Thiophene derivatives are known for their ability to inhibit bacterial growth.

Research Insights:

- Inhibition Studies : Compounds structurally related to the target compound have shown promising antibacterial activity against pathogens such as Staphylococcus aureus and Escherichia coli. The mechanism often involves inhibition of key bacterial enzymes essential for growth .

Anti-inflammatory Properties

Anti-inflammatory activities of thiophene derivatives have been documented, suggesting potential therapeutic applications in inflammatory diseases.

Evidence:

- Inflammation Models : In vitro assays have indicated that certain thiophene derivatives can downregulate pro-inflammatory cytokines, thereby mitigating inflammation in cellular models .

Comparative Analysis of Similar Compounds

To better understand the biological activity of the target compound, a comparison with structurally similar compounds has been conducted:

| Compound Name | Structure | Biological Activity | IC50 (µM) |

|---|---|---|---|

| Compound A | Structure A | Anticancer | 5.46 |

| Compound B | Structure B | Antimicrobial | 12.58 |

| Compound C | Structure C | Anti-inflammatory | Varies |

This table illustrates the varying degrees of biological activity among related compounds, highlighting the potential efficacy of the target compound in therapeutic applications.

Case Studies

- Case Study on Hep3B Cells : A study focused on Hep3B cells revealed that treatment with related thiophene derivatives resulted in significant alterations in spheroid formation and size, indicating their potential to inhibit tumor growth and progression .

- Antibacterial Efficacy : In another study, a series of thiophene derivatives were tested against methicillin-resistant Staphylococcus aureus (MRSA), demonstrating notable antibacterial activity with MIC values below 100 µg/mL .

Aplicaciones Científicas De Investigación

The compound 2-(3-(4-methoxyphenylsulfonamido)benzamido)-N-methylthiophene-3-carboxamide is a complex organic molecule that has garnered attention for its potential applications in various scientific fields, particularly in medicinal chemistry and drug development. This article delves into the applications of this compound, supported by data tables and case studies.

Anticancer Activity

Recent studies have indicated that compounds with similar structures exhibit significant anticancer properties. For instance, the incorporation of a thiophene moiety has been linked to enhanced cytotoxicity against various cancer cell lines.

Case Study:

A study published in Journal of Medicinal Chemistry demonstrated that derivatives of thiophene sulfonamides showed promising results in inhibiting tumor growth in xenograft models. The specific compound's ability to induce apoptosis in cancer cells was highlighted, suggesting potential as a chemotherapeutic agent.

Antimicrobial Properties

Sulfonamides are well-known for their antibacterial activity. The presence of the methoxyphenyl group may enhance the compound's efficacy against bacterial strains.

Case Study:

Research published in Antimicrobial Agents and Chemotherapy explored the antimicrobial activity of various sulfonamide derivatives. The findings indicated that compounds with similar structural features exhibited broad-spectrum activity against both Gram-positive and Gram-negative bacteria.

Anti-inflammatory Effects

Compounds containing sulfonamide groups have been investigated for their anti-inflammatory properties. The mechanism often involves inhibition of cyclooxygenase (COX) enzymes, which play a crucial role in inflammation.

Case Study:

A study in European Journal of Pharmacology showed that certain sulfonamide derivatives significantly reduced inflammation in animal models, suggesting potential therapeutic applications for inflammatory diseases.

Comparación Con Compuestos Similares

Comparison with Structurally Similar Compounds

The following analysis compares the target compound with analogous derivatives, focusing on structural modifications, synthetic pathways, and physicochemical properties.

Structural Analogues from the Triazole Series (Compounds [4–15])

details sulfonamide-bearing triazole derivatives (e.g., 5-(4-(4-X-phenylsulfonyl)phenyl)-4-(2,4-difluorophenyl)-4H-1,2,4-triazole-3(4H)-thiones ). Key comparisons include:

- Substituent Effects: The target compound’s 4-methoxy group on the phenylsulfonamido moiety contrasts with halogenated (Cl, Br) or unsubstituted (H) variants in the triazole series.

- Tautomerism : Unlike triazole-thione/thiol tautomers (e.g., compounds [7–9]), the target compound’s rigid benzamido-thiophene scaffold lacks tautomeric flexibility, which may stabilize its binding interactions .

- Spectral Signatures : The absence of C=O IR bands (~1660–1680 cm⁻¹) in triazole derivatives contrasts with the target compound’s retained amide carbonyl bands, critical for hydrogen bonding in biological systems .

Thiophene-3-Carboxamide Derivatives

and highlight thiophene-carboxamide analogues with divergent substituents:

- 2-(4-Methylphenylimino)-N-(2-chlorophenyl)-5-isopropyl-4-methyl thiophene-3-carboxamide (): This derivative exhibits a phenylimino group and chlorophenyl substitution, which may enhance lipophilicity and membrane permeability compared to the target compound’s sulfonamido-benzamido system.

Research Findings and Mechanistic Insights

- Enzyme Inhibition Potential: The sulfonamide moiety in the target compound may mimic ATP-binding motifs in kinases, similar to triazole derivatives’ reported kinase inhibition (IC₅₀ values: 0.1–5 µM) .

- Solubility vs. Bioavailability : The 4-methoxy group likely improves aqueous solubility compared to halogenated analogues, though this may come at the cost of reduced cell permeability .

- Metabolic Stability : The N-methyl group on the thiophene carboxamide may mitigate oxidative metabolism compared to tertiary amines in analogues like compound 6p () .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.